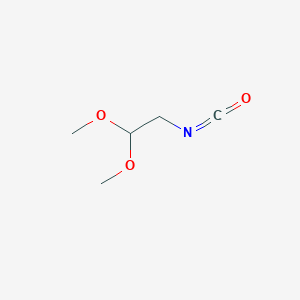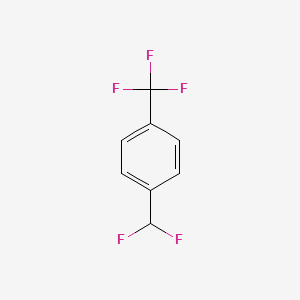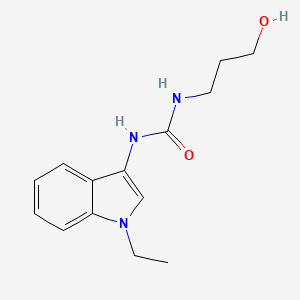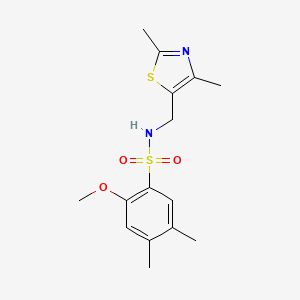
1-Bromo-1,3-diphenylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,3-diphenylpropan-2-one is a chemical compound that has been used in various scientific experiments . It is related to 1,3-Diphenyl-2-propanone, which has a sweet, faint, fruity odor reminiscent of bitter almond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-bromo-1-decylindolin-2-one was synthesized without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of (1S)-1-bromo-1,3-diphenylpropan-2-one contains a total of 31 bonds; 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aliphatic) .Chemical Reactions Analysis
The conversion of 1-bromo-1,3-diphenylpropan-2-one into 1-phenylindan-2-one has been reported in the literature .Applications De Recherche Scientifique
Conversion into 1-Phenylindan-2-one
1-Bromo-1,3-diphenylpropan-2-one can be converted into 1-phenylindan-2-one . This conversion process has been documented in the Journal of the Chemical Society .
Synthesis of Graphene Nanostructures
This compound is used in the synthesis of graphene nanostructures, including graphene nanoribbons and quantum dots . A reliable procedure to obtain mono- or dialkylated diphenyl-2-propanones, which are used in this synthesis, has been proposed .
Precursor for Fluorescent Polyphenylene Dendrimers
1,3-Diphenyl-2-propanone, a related compound, is used as a precursor to synthesize structurally defined, fluorescent polyphenylene dendrimers . These dendrimers are used as light emitters for organic light-emitting diodes (OLEDs) .
Synthesis of Polycyclic Aromatic Hydrocarbons
1,3-Diphenyl-2-propanone is also used in the synthesis of several other polycyclic aromatic hydrocarbons . These compounds have a wide range of applications in materials science and organic chemistry .
Synthesis of Conjugated Polymers
In addition to polycyclic aromatic hydrocarbons, 1,3-diphenyl-2-propanone is used in the synthesis of conjugated polymers . These polymers have unique electronic properties and are used in a variety of applications, including electronics and photonics .
Synthesis of Liquid Crystals
Although not directly related to 1-Bromo-1,3-diphenylpropan-2-one, halogenated compounds like 1-Bromo-2,3-difluorobenzene are used in the synthesis of liquid crystals . It’s possible that similar brominated compounds could have analogous applications .
Mécanisme D'action
Mode of Action
1-Bromo-1,3-diphenylpropan-2-one is known to undergo conversion into 1-phenylindan-2-one . This suggests that the compound may interact with its targets through a process of halogen exchange, leading to structural changes that could affect the function of the target molecules .
Result of Action
Given its conversion into 1-phenylindan-2-one, it’s possible that the compound could induce structural changes in its targets, potentially altering their function .
Propriétés
IUPAC Name |
1-bromo-1,3-diphenylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c16-15(13-9-5-2-6-10-13)14(17)11-12-7-3-1-4-8-12/h1-10,15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNUMHGLTDTBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2483965.png)

![(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2483967.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2483969.png)

![ethyl 4-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2483971.png)
![N-[(5E)-2-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1-butylbenzo[cd]indol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;tetrafluoroborate](/img/structure/B2483972.png)




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)
